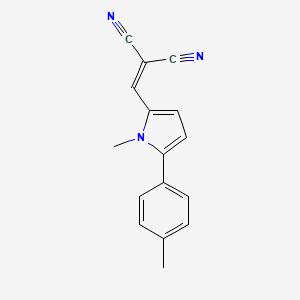
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a p-tolyl group and a malononitrile moiety
作用机制
Target of Action
Similar compounds, such as 5-amino-pyrazoles, have been found to be potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Mode of Action
It’s worth noting that similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Similar compounds, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Action Environment
It’s worth noting that the synthesis of similar compounds, such as 5-amino-pyrazoles, can be influenced by various factors, including the choice of reactants, reaction conditions, and catalysts .
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile typically involves the condensation of 1-methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
科学研究应用
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
相似化合物的比较
Similar Compounds
1-methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound.
Malononitrile: Another precursor used in the synthesis.
Other pyrrole derivatives: Compounds with similar structures but different substituents on the pyrrole ring.
Uniqueness
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile is unique due to its specific combination of a pyrrole ring with a p-tolyl group and a malononitrile moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-[[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-5-14(6-4-12)16-8-7-15(19(16)2)9-13(10-17)11-18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIWAUWRCWZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
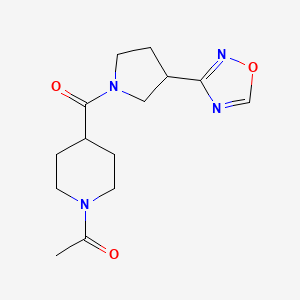
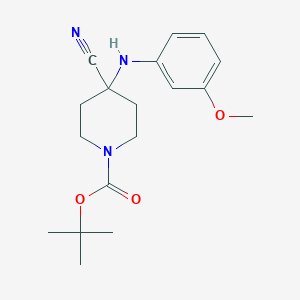
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
![(2E)-3-[(2-bromo-4,6-difluorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2619488.png)
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2619489.png)
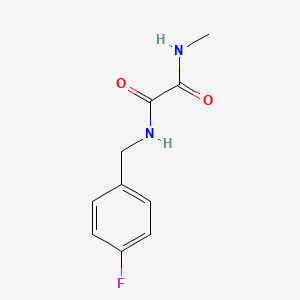
![2-cyclopropyl-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2619495.png)
![2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2619496.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2619498.png)
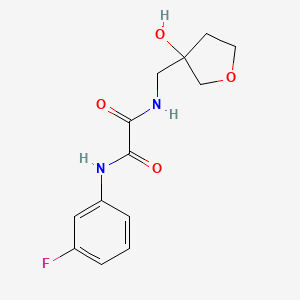
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2619500.png)
![2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2619503.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2619504.png)
